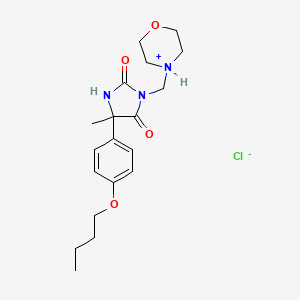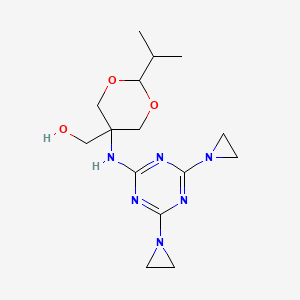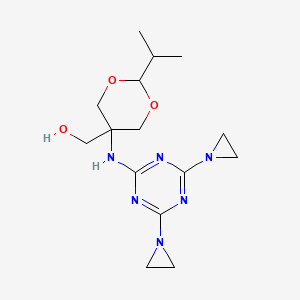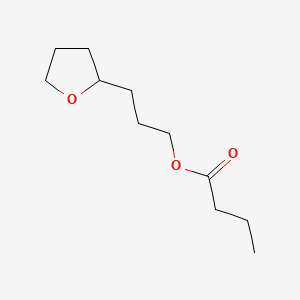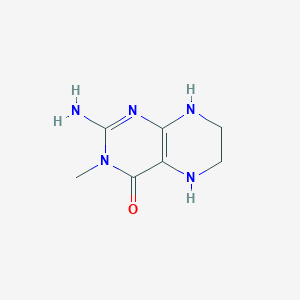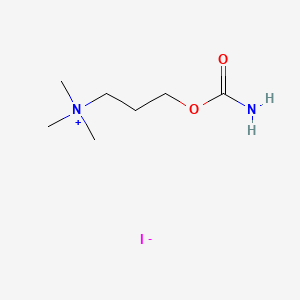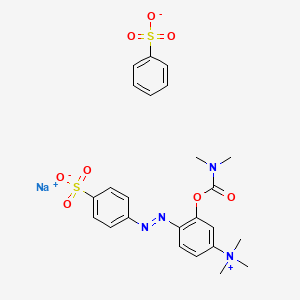
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a pyridine ring connected via a methanimine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine typically involves the reaction of 1-methylpyrrole with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanimine linkage to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpyrrolidin-2-yl)pyridine: Shares structural similarities but differs in the nature of the linkage between the pyrrole and pyridine rings.
Nicotine analogs: Compounds with similar pyridine and pyrrole structures but different functional groups.
Uniqueness
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is unique due to its specific methanimine linkage, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine |
InChI |
InChI=1S/C12H13N3/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11/h2-8,10H,9H2,1H3 |
InChI Key |
XDBAHVUODAJPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C=NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


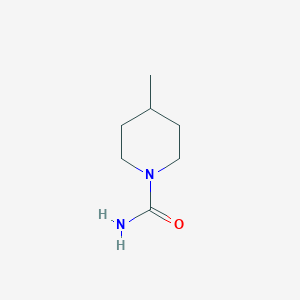
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)

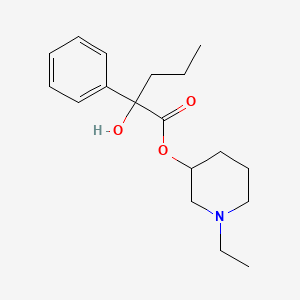
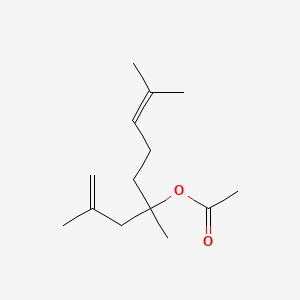
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
